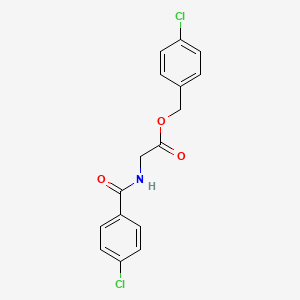![molecular formula C15H15ClN2OS B5706981 2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)
2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazoles and their derivatives are an important class of compounds in medicinal chemistry and materials science due to their diverse biological activities and functional properties. The compound "2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one" belongs to this class, exhibiting potential across various applications due to its unique chemical structure.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the cyclization of 2-aminothiophenols with suitable electrophiles. For instance, Pant et al. (2000) describe the single-step synthesis of 1,5-benzothiazepines, a related structure, highlighting methodologies that could be applicable to synthesizing the compound of interest by adjusting the electrophilic components (Pant et al., 2000).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused with a thiazole, a sulfur and nitrogen-containing heterocycle. Gürbüz et al. (2016) conducted a detailed analysis of benzimidazoles, compounds with a structure that shares similarities with benzothiazoles, providing insights into the molecular geometry, electronic structure, and stability of these molecules (Gürbüz et al., 2016).
Chemical Reactions and Properties
Benzothiazoles undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties. The synthesis of 1,3-benzothiazol-2(3H)-one derivatives by Velikorodov et al. (2011) illustrates the reactivity of the benzothiazole core under different conditions, shedding light on the potential reactions of the compound (Velikorodov et al., 2011).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, depend significantly on their substituents. Aydın et al. (2010) discuss the crystalline structure of a benzothiazol compound, which can inform the understanding of physical properties relevant to "2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one" (Aydın et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are crucial for understanding the application potential of benzothiazole derivatives. Kerru et al. (2019) provided a comparison between observed and calculated structural and electronic properties of a related compound, offering insights into the chemical behavior of benzothiazole derivatives (Kerru et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chloroanilino)-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-15(2)7-11-13(12(19)8-15)20-14(18-11)17-10-6-4-3-5-9(10)16/h3-6H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOATQPTFDZILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2-chlorophenyl)imino]-5,5-dimethyl-2,3,5,6-tetrahydro-1,3-benzothiazol-7(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)


![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)



![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)
![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)

![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)